molecular formula C14H9Cl2N3S2 B601512 (Z)-rac-Luliconazole CAS No. 101529-76-4

(Z)-rac-Luliconazole

Cat. No.: B601512
CAS No.: 101529-76-4
M. Wt: 354.3 g/mol
InChI Key: YTAOBBFIOAEMLL-OWBHPGMISA-N
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Description

(Z)-rac-Luliconazole is an antifungal agent belonging to the azole class of compounds. It is primarily used in the treatment of various fungal infections, particularly those affecting the skin. The compound is known for its broad-spectrum antifungal activity and is effective against a wide range of dermatophytes, yeasts, and molds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-rac-Luliconazole involves several steps, starting from readily available starting materials. The key steps typically include the formation of the azole ring and the introduction of the (Z)-configuration. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-rac-Luliconazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the azole ring or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the azole ring, to form different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, which may have different antifungal properties and pharmacokinetic profiles.

Scientific Research Applications

(Z)-rac-Luliconazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying azole chemistry and developing new synthetic methodologies.

    Biology: Employed in studies investigating the mechanisms of fungal resistance and the development of new antifungal agents.

    Medicine: Used in clinical research to evaluate its efficacy and safety in treating fungal infections.

    Industry: Applied in the development of new formulations and delivery systems for antifungal treatments.

Mechanism of Action

The antifungal activity of (Z)-rac-Luliconazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Ketoconazole
  • Itraconazole
  • Fluconazole
  • Voriconazole

Comparison

Compared to other azole antifungals, (Z)-rac-Luliconazole is unique due to its (Z)-configuration, which contributes to its high potency and broad-spectrum activity. It also has a favorable pharmacokinetic profile, with good skin penetration and minimal systemic absorption, making it particularly effective for topical applications.

Properties

CAS No.

101529-76-4

Molecular Formula

C14H9Cl2N3S2

Molecular Weight

354.3 g/mol

IUPAC Name

(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12-

InChI Key

YTAOBBFIOAEMLL-OWBHPGMISA-N

Isomeric SMILES

C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(Z)-α-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile

Origin of Product

United States

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